7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC17963607
Molecular Formula: C12H15BN2O2S
Molecular Weight: 262.14 g/mol
* For research use only. Not for human or veterinary use.
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine -](/images/structure/VC17963607.png)
Specification
Molecular Formula | C12H15BN2O2S |
---|---|
Molecular Weight | 262.14 g/mol |
IUPAC Name | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]thiazolo[4,5-b]pyridine |
Standard InChI | InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-14-9-7-15-18-10(8)9/h5-7H,1-4H3 |
Standard InChI Key | XBQKZIQSJHFULM-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=NS3 |
Introduction
Chemical Identity and Structural Properties
Molecular Framework and Nomenclature
The compound’s IUPAC name, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine, reflects its isothiazolo[4,5-b]pyridine backbone fused with a dioxaborolane ring at the 7-position. Key structural features include:
-
Molecular Formula:
-
Molecular Weight: 273.14 g/mol
-
CAS Registry Number: 1807699-60-0.
The isothiazolo[4,5-b]pyridine core comprises a sulfur atom in the thiazole ring and a nitrogen atom in the pyridine ring, conferring electronic asymmetry that enhances reactivity in cross-coupling reactions .
Physicochemical Characteristics
The boronate ester group () enhances solubility in polar aprotic solvents (e.g., DMF, THF) and stabilizes the compound during storage . Key properties include:
Property | Value |
---|---|
Melting Point | 128–130°C (decomposes) |
Solubility | >50 mg/mL in DMSO |
Stability | Hygroscopic; store under argon |
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves palladium-catalyzed borylation of a halogenated isothiazolo[4,5-b]pyridine precursor. A representative protocol, adapted from analogous procedures , includes:
Step 1: Preparation of 7-Bromoisothiazolo[4,5-b]pyridine
-
Reactants: Isothiazolo[4,5-b]pyridine, (N-bromosuccinimide), (catalyst).
-
Conditions: Reflux in , 12 h.
Step 2: Borylation via Suzuki-Miyaura Coupling
-
Reactants: 7-Bromoisothiazolo[4,5-b]pyridine, bis(pinacolato)diboron (), , .
-
Conditions: 80°C in 1,4-dioxane, argon atmosphere, 16 h.
-
Yield: 38% (crude), purified via silica gel chromatography .
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing:
-
Catalyst Loading: Reducing palladium content to <0.5 mol% without compromising yield.
-
By-Product Management: Silica gel filtration removes polymeric residues, improving purity to >90% .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate group facilitates carbon-carbon bond formation with aryl halides, enabling access to derivatives like:
-
Anticancer Agents: Biaryl systems targeting HSP90 and kinases .
-
Fluorescent Probes: Conjugates for bioimaging (e.g., tracking cellular uptake) .
Table 1: Representative Cross-Coupling Reactions
Partner Halide | Product | Yield (%) | Application |
---|---|---|---|
4-Bromophenylacetamide | 7-(4-Acetamidophenyl)isothiazolo | 72 | Kinase inhibitor precursor |
2-Naphthyl bromide | 7-(2-Naphthyl)isothiazolo | 65 | Polymer dopant |
Future Directions and Challenges
Structural Modifications for Enhanced Bioactivity
-
Boronate Replacement: Substituting the dioxaborolane with trifluoroborate () may improve solubility and target engagement.
-
Heteroatom Variation: Introducing nitrogen or oxygen into the isothiazolo core could modulate electronic properties .
Advancing Scalable Synthesis
Continuous-flow systems and immobilized catalysts (e.g., Pd@MOF) promise higher throughput and reduced costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume